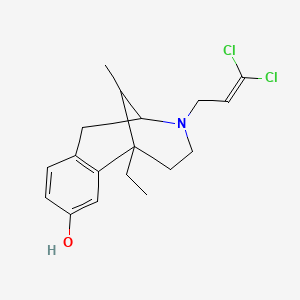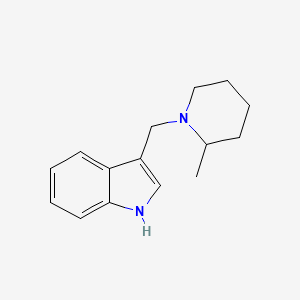
3-((2-Methylpiperidino)methyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Methylpiperidino)methyl)indole is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for chemical synthesis and research.
准备方法
The synthesis of 3-((2-Methylpiperidino)methyl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system. For this compound, the starting materials would include 2-methylpiperidine and an appropriate aldehyde or ketone.
In an industrial setting, the production of indole derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of environmentally benign solvents, such as water, has also been explored to promote sustainable and green chemistry practices .
化学反应分析
3-((2-Methylpiperidino)methyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring can yield nitroindoles, while halogenation can produce halogenated indoles .
科学研究应用
3-((2-Methylpiperidino)methyl)indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways. It has been investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .
作用机制
The mechanism of action of 3-((2-Methylpiperidino)methyl)indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes. The compound’s effects on cellular pathways can result in changes in gene expression, protein function, and cellular signaling .
相似化合物的比较
3-((2-Methylpiperidino)methyl)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpiperidino group can enhance its interaction with certain biological targets and improve its pharmacokinetic properties .
属性
CAS 编号 |
19213-29-7 |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC 名称 |
3-[(2-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-6-4-5-9-17(12)11-13-10-16-15-8-3-2-7-14(13)15/h2-3,7-8,10,12,16H,4-6,9,11H2,1H3 |
InChI 键 |
YUGZVPKKTDKFMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CC2=CNC3=CC=CC=C32 |
溶解度 |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
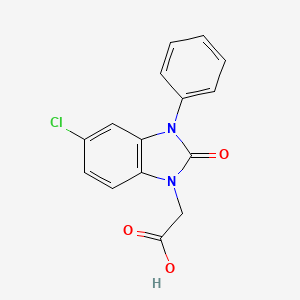


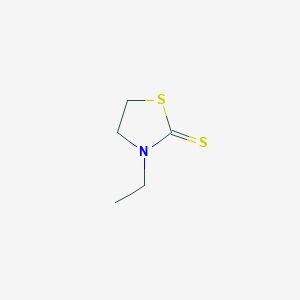
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
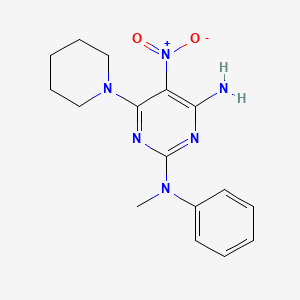
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

